molecular formula C8H6BrF3N2O B12855507 5-Bromo-2-(trifluoromethyl)phenylurea

5-Bromo-2-(trifluoromethyl)phenylurea

Cat. No.: B12855507
M. Wt: 283.04 g/mol
InChI Key: QIDSPMQUOAARHW-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)phenylurea is a chemical compound with the molecular formula C8H6BrF3N2O. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenylurea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethyl)phenylurea typically involves the reaction of 5-bromo-2-(trifluoromethyl)aniline with an isocyanate derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is maintained at room temperature or slightly elevated .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(trifluoromethyl)phenylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

5-Bromo-2-(trifluoromethyl)phenylurea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethyl)phenylurea involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)benzaldehyde
  • 5-Bromo-2-(trifluoromethyl)aniline

Uniqueness

5-Bromo-2-(trifluoromethyl)phenylurea is unique due to its combination of a bromine atom, a trifluoromethyl group, and a phenylurea moiety. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C8H6BrF3N2O

Molecular Weight

283.04 g/mol

IUPAC Name

[5-bromo-2-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C8H6BrF3N2O/c9-4-1-2-5(8(10,11)12)6(3-4)14-7(13)15/h1-3H,(H3,13,14,15)

InChI Key

QIDSPMQUOAARHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)NC(=O)N)C(F)(F)F

Origin of Product

United States

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